Cas no 557-93-7 (2-Bromopropene)

2-Bromopropene 化学的及び物理的性質
名前と識別子
-
- 2-Bromopropene
- 2-Bromo-1-propene
- Isopropenyl bromide
- 2-Bromopronene
- 3-bromopropene
- 2-Brom-1-propen
- 2-bromo-1-propen
- 2-bromoprene
- 2-bromoprop-1-ene
- 2-bromo-propen
- 2-bromo-propene
- 2-Bromopropylene
- 2-propenylbromide
- Bromopropene
- Isopropenylbromid
- Propene,2-bromo
- 2-Bromopropene,97%
-
- MDL: MFCD00000140
- インチ: InChI=1S/C3H5Br/c1-3(2)4/h1H2,2H3
- InChIKey: PHMRPWPDDRGGGF-UHFFFAOYSA-N
- SMILES: C=C(C)Br
- BRN: 1731926
計算された属性
- 精确分子量: 119.95700
- 同位素质量: 119.957
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 4
- 回転可能化学結合数: 0
- 複雑さ: 30.3
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 何もない
- XLogP3: 1.9
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- Color/Form: 流体。
- 密度みつど: 1.362 g/mL at 25 °C(lit.)
- ゆうかいてん: -87°C
- Boiling Point: 48°C
- フラッシュポイント: 華氏温度:39.2°f
摂氏度:4°c - Refractive Index: n20/D 1.4436(lit.)
- すいようせい: Immiscible with water.
- 稳定性: Stable. Highly flammable. Incompatible with strong oxidizing agents, strong bases.
- PSA: 0.00000
- LogP: 1.91490
- 敏感性: Light Sensitive
- じょうきあつ: 5.05 psi ( 20 °C)
- Solubility: エタノール、アセトン、クロロホルムに可溶性である。
2-Bromopropene Security Information
-
Symbol:
- Prompt:あぶない
- Signal Word:Danger
- 危害声明: H225,H315,H319,H335
- Warning Statement: P210,P261,P305+P351+P338
- 危険物輸送番号:UN 1993 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-36/37/38
- セキュリティの説明: S23-S26-S36
- FLUKA BRAND F CODES:8-10
- RTECS号:UC7085000
-
危険物標識:
- TSCA:Yes
- HazardClass:3
- 包装グループ:II
- Risk Phrases:R11; R36/37/38
- 储存条件:0-10°C
- 危险等级:3
- Packing Group:II
- 包装カテゴリ:II
- 安全术语:3
2-Bromopropene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20143-5g |
2-Bromopropene |
557-93-7 | 97% | 5g |
126.00 | 2021-07-09 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20143-5g |
2-Bromopropene |
557-93-7 | 97% | 5g |
¥126 | 2023-09-15 | |
Enamine | EN300-72133-5.0g |
2-bromoprop-1-ene |
557-93-7 | 95% | 5g |
$37.0 | 2023-05-29 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B87320-25g |
2-Bromopropene |
557-93-7 | 97% | 25g |
¥108.0 | 2023-09-08 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY015410-25g |
2-Isobutyl-3-methoxypyrazine |
557-93-7 | >97% | 25g |
280.0 | 2021-08-13 | |
TRC | B695710-500mg |
2-Bromopropene |
557-93-7 | 500mg |
$ 64.00 | 2023-04-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B78254-50G |
2-Bromopropene |
557-93-7 | 50g |
¥3525.48 | 2023-11-11 | ||
Enamine | EN300-72133-100.0g |
2-bromoprop-1-ene |
557-93-7 | 95% | 100g |
$276.0 | 2023-05-29 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B124196-25g |
2-Bromopropene |
557-93-7 | 97% | 25g |
¥286.90 | 2023-09-04 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB20143-1g |
2-Bromopropene |
557-93-7 | 97% | 1g |
¥42 | 2023-09-15 |
2-Bromopropene 関連文献
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Ganesh C. Nandi,Sudhakar R. Kota,Prasad B. Wakchaure,Praveen K. Chinthakindi,Thavendran Govender,Hendrick G. Kruger,Tricia Naicker,Per I. Arvidsson RSC Adv. 2015 5 62084
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2. Mechanism of deuterium addition and exchange of propene over silica-supported gold and silver catalystsShuichi Naito,Mitsutoshi Tanimoto J. Chem. Soc. Faraday Trans. 1 1988 84 4115
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3. Polyfluoroalkyl derivatives of nitrogen. Part XXXIX. Preparation of NN-bistrifluoromethylamino-substituted allenesDavid H. Coy,Robert N. Haszeldine,Michael J. Newlands,Anthony E. Tipping J. Chem. Soc. Perkin Trans. 1 1973 1066
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Yunfei Sha,Jiandong Liu,Liang Wang,Demin Liang,Da Wu,Hegui Gong Org. Biomol. Chem. 2021 19 4887
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Hilton M. Weiss,Kim M. Touchette,Sarah Angell,Jihan Khan Org. Biomol. Chem. 2003 1 2152
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Marcelo Puiatti,D. Mariano A. Vera,Adriana B. Pierini Phys. Chem. Chem. Phys. 2009 11 9013
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7. Gas-phase thermal decomposition reactions of 1,2-dibromopropaneKyung-Hoon Jung,Sun Jin Yun,Do Sung Huh J. Chem. Soc. Faraday Trans. 2 1987 83 971
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Bo-Tao Xin,Gerjan de Bruin,Martijn Verdoes,Dmitri V. Filippov,Gijs A. van der Marel,Herman S. Overkleeft Org. Biomol. Chem. 2014 12 5710
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Karin Roy,Iftikhar A. Awan,Jeffrey A. Manion,Wing Tsang Phys. Chem. Chem. Phys. 2003 5 1806
-
Karin Roy,Iftikhar A. Awan,Jeffrey A. Manion,Wing Tsang Phys. Chem. Chem. Phys. 2003 5 1806
2-Bromopropeneに関する追加情報
Professional Introduction to Compound with CAS No. 557-93-7 and Product Name: 2-Bromopropene
The compound with the CAS number 557-93-7 is a well-characterized organic molecule commonly known by the product name 2-Bromopropene. This compound belongs to the class of alkene derivatives and has garnered significant attention in the field of organic synthesis and pharmaceutical research due to its versatile reactivity and structural properties. 2-Bromopropene, specifically, is an important intermediate in the synthesis of various fine chemicals, agrochemicals, and pharmaceuticals, where its unique brominated alkenic structure facilitates a wide range of chemical transformations.
From a chemical perspective, 2-Bromopropene (CAS No. 557-93-7) features a propene backbone with a bromine substituent at the second carbon atom. This configuration imparts distinct electrophilic and nucleophilic characteristics to the molecule, making it a valuable building block in synthetic chemistry. The presence of the bromine atom enhances its reactivity in various substitution and elimination reactions, which are pivotal in constructing more complex molecular architectures.
In recent years, advancements in synthetic methodologies have highlighted the utility of 2-Bromopropene in cross-coupling reactions, particularly in Suzuki-Miyaura and Heck reactions. These transformations are crucial for forming carbon-carbon bonds, which are fundamental in constructing biologically active molecules. The bromine atom serves as an excellent handle for palladium-catalyzed coupling with aryl or vinyl halides, enabling the synthesis of diverse heterocyclic compounds and polyaromatic systems.
Moreover, 2-Bromopropene has been explored in the development of novel pharmaceutical agents. Its incorporation into drug candidates has shown promise in modulating biological pathways associated with inflammation and cancer. For instance, researchers have utilized derivatives of 2-Bromopropene to synthesize novel kinase inhibitors and anti-inflammatory agents by leveraging its ability to form stable intermediates that can be further functionalized into pharmacophores.
Recent studies have also demonstrated the role of 2-Bromopropene in polymer chemistry. Its incorporation into monomers has led to the development of advanced materials with tailored properties such as biodegradability and enhanced mechanical strength. These polymers find applications in medical devices, sustainable packaging, and high-performance coatings, underscoring the compound's broad industrial relevance.
The chemical reactivity of 2-Bromopropene extends to its participation in radical reactions, where it serves as a precursor for generating carbon-centered radicals. These radicals are instrumental in chain-carrying reactions that are pivotal in synthesizing complex natural products and synthetic intermediates. The ability to generate radicals from 2-Bromopropene has opened new avenues for asymmetric synthesis, enabling enantioselective transformations that are critical for producing chiral drugs.
In conclusion, 2-Bromopropene (CAS No. 557-93-7) is a multifaceted compound with significant implications across various domains of chemistry and materials science. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists seeking to develop novel pharmaceuticals, polymers, and fine chemicals. As research continues to uncover new applications for this versatile intermediate, its importance is likely to grow further, solidifying its place as a cornerstone of modern chemical innovation.
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